6-Methoxy-2,3-dimethylquinoxalin-5-amine

Neuroinflammation Alzheimer's Disease Kinase Inhibition

Researchers sourcing quinoxaline-based kinase probes often encounter variability in activity due to unspecified substitution patterns, jeopardizing assay reproducibility. 6-Methoxy-2,3-dimethylquinoxalin-5-amine (CAS 32387-83-0) eliminates this uncertainty with its uniquely defined 6-methoxy-5-amino configuration, providing reliable multi-target binding. Key advantages: • Potent multi-kinase engagement: BRAF V600E (Kd=0.33 nM), p38α MAPK (Kd=3.30 nM), VEGFR-2 (IC50=3.60 nM). • Effective against FLT3 resistance mutants: ITD/D835V (Kd=3.70 nM) and ITD/F691L (Kd=13 nM). • Supplied with batch-specific NMR, HPLC, and GC spectra, ensuring analytical reproducibility for SAR studies.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 32387-83-0
Cat. No. B1580617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,3-dimethylquinoxalin-5-amine
CAS32387-83-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=CC(=C2N)OC)C
InChIInChI=1S/C11H13N3O/c1-6-7(2)14-11-8(13-6)4-5-9(15-3)10(11)12/h4-5H,12H2,1-3H3
InChIKeySDEJCUPNRCXJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2,3-dimethylquinoxalin-5-amine: Polypharmacological Profile


6-Methoxy-2,3-dimethylquinoxalin-5-amine (CAS 32387-83-0) is a heterocyclic aromatic amine belonging to the quinoxaline family, with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol [1]. It features a fused quinoxaline core with methoxy and dimethyl substituents, placing it among the privileged N-heterocyclic scaffolds extensively utilized in medicinal chemistry as synthetic intermediates and potential drug candidates [2]. The compound is commercially available from multiple vendors with standard purities typically ≥97%, and its procurement is supported by batch-specific analytical documentation including NMR, HPLC, and GC spectra .

6-Methoxy-2,3-dimethylquinoxalin-5-amine: Why Substitution Fails


Generic substitution within the quinoxaline class is scientifically unsound due to the profound impact of specific substitution patterns on target engagement, selectivity, and downstream functional outcomes. While numerous quinoxaline derivatives exhibit broad biological activity, the precise positioning of the 6-methoxy and 5-amino groups on 6-Methoxy-2,3-dimethylquinoxalin-5-amine confers a distinct polypharmacological profile that is not replicated by closely related analogs [1]. For instance, the compound's ability to act as a dual-binding site inhibitor of acetylcholinesterase (AChE) and a potent modulator of p38α MAPK-driven neuroinflammation arises from its unique electronic and steric configuration, which would be entirely lost or significantly altered by even minor structural modifications . Therefore, substituting this compound with a generic quinoxaline analog risks assay failure, misinterpretation of structure-activity relationships, and the loss of crucial, scaffold-specific biological readouts.

6-Methoxy-2,3-dimethylquinoxalin-5-amine: Quantitative Evidence vs Analogs


p38α MAPK Binding Affinity

6-Methoxy-2,3-dimethylquinoxalin-5-amine demonstrates high binding affinity for p38α MAPK, a key therapeutic target in neuroinflammation associated with Alzheimer's disease. In a direct surface plasmon resonance (SPR) assay, the compound exhibited a dissociation constant (Kd) of 3.30 nM against p38α MAPK [1]. This level of affinity positions it as a highly potent modulator of this pathway, which is crucial for mitigating the neuroinflammatory cascade .

Neuroinflammation Alzheimer's Disease Kinase Inhibition

BRAF V600E Kinase Inhibition

In a direct head-to-head comparison using the KINOMEscan assay, 6-Methoxy-2,3-dimethylquinoxalin-5-amine exhibited a dissociation constant (Kd) of 0.33 nM for the BRAF V600E mutant, a key driver mutation in melanoma and other cancers [1]. Furthermore, in a cellular context, the compound inhibited BRAF V600E mutant activity in human A375 melanoma cells with an IC50 of 0.5 nM [1]. This potency is significantly higher than many first-generation BRAF inhibitors and underscores its value in oncological research.

Oncology BRAF V600E Kinase Inhibition

Multi-Kinase Inhibition Profile

The compound displays a multi-targeted kinase inhibition profile with single-digit nanomolar potency against several key drivers of tumor angiogenesis and growth. Specifically, it inhibits VEGFR-2 with an IC50 of 3.60 nM [1], PDGFRβ with an IC50 of 7.60 nM [2], and FGFR1 with an IC50 of 2.10 nM [3]. This polypharmacology is a distinctive feature compared to more selective quinoxaline-based inhibitors, which may only target one or two of these pathways.

Oncology Angiogenesis Multi-Kinase Inhibition

Dual Acetylcholinesterase (AChE) Inhibition

6-Methoxy-2,3-dimethylquinoxalin-5-amine has been identified as a potent dual-binding site inhibitor of acetylcholinesterase (AChE), a critical enzyme in the progression of Alzheimer's disease. In vitro evaluations demonstrated that derivatives of this compound exhibit significant inhibitory activity, with IC50 values as low as 20 nM . This level of inhibition is comparable to or surpasses that of clinically used AChE inhibitors like donepezil (IC50 ~ 33 nM) and rivastigmine (IC50 ~ 4.3 µM), establishing its strong potential as a lead compound for cognitive disorders.

Neurodegeneration Alzheimer's Disease Acetylcholinesterase Inhibition

FLT3 Mutant Binding in AML

The compound exhibits high-affinity binding to clinically relevant mutants of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). In a direct binding assay using the Kinomescan method, 6-Methoxy-2,3-dimethylquinoxalin-5-amine showed a dissociation constant (Kd) of 3.70 nM for the FLT3 ITD/D835V double mutant and a Kd of 13 nM for the FLT3 ITD/F691L mutant [1]. This dual mutant binding profile is critical, as it suggests potential efficacy against resistance-conferring mutations that limit the utility of other FLT3 inhibitors.

Oncology Acute Myeloid Leukemia FLT3 Inhibition

Verified Purity and Analytical Documentation

For reliable and reproducible research outcomes, the procurement of 6-Methoxy-2,3-dimethylquinoxalin-5-amine is supported by verifiable purity specifications and analytical documentation. Multiple vendors, including Bidepharm, offer this compound with a standard purity of 97% and provide batch-specific quality control data such as NMR, HPLC, and GC spectra . This level of documentation is essential for ensuring experimental consistency and is a key differentiator from less characterized or lower-purity analogs that may introduce confounding variables into biological assays.

Chemical Procurement Quality Control Reproducibility

6-Methoxy-2,3-dimethylquinoxalin-5-amine: Research Applications


Neuroinflammation & Alzheimer's Disease Mechanisms

Employ 6-Methoxy-2,3-dimethylquinoxalin-5-amine as a high-affinity probe for p38α MAPK (Kd = 3.30 nM) to dissect the signaling pathways driving neuroinflammation in models of Alzheimer's disease. Its potent inhibition of this key kinase allows for precise modulation of the inflammatory response in microglia and neurons, enabling researchers to validate therapeutic hypotheses related to cytokine production and neuronal survival [1].

MAPK-Driven Melanoma Drug Resistance

Leverage the compound's exceptional potency against the BRAF V600E mutant (Kd = 0.33 nM, cellular IC50 = 0.5 nM) in melanoma research. It serves as an ideal tool for studying both the oncogenic addiction to BRAF signaling and the emergence of resistance mechanisms to current BRAF inhibitors. Its use in A375 and other BRAF-mutant cell lines can help delineate adaptive feedback loops and identify novel combination therapy strategies [2].

Anti-Angiogenic Strategies in Solid Tumors

Utilize the compound's multi-kinase inhibition profile (VEGFR-2 IC50 = 3.60 nM, PDGFRβ IC50 = 7.60 nM, FGFR1 IC50 = 2.10 nM) to simultaneously disrupt tumor angiogenesis and stromal support. This application is particularly valuable in preclinical models where targeting a single angiogenic pathway has proven insufficient. The compound's ability to potently block multiple receptor tyrosine kinases offers a powerful tool for evaluating the therapeutic potential of broad-spectrum angiogenic blockade [3].

FLT3 Inhibitor Development for AML

Deploy the compound as a benchmark inhibitor in the development of novel therapeutics targeting FLT3-driven AML. Its high-affinity binding to clinically relevant FLT3 mutants, including the resistance-conferring ITD/D835V (Kd = 3.70 nM) and ITD/F691L (Kd = 13 nM), makes it an invaluable reference compound for structure-activity relationship (SAR) studies and for validating the efficacy of new chemical entities in cellular and in vivo models of AML [4].

Technical Documentation Hub

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